2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one
Overview
Description
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with src homology 2 (sh2) domain-containing phosphatase 2 (shp2) which plays a role in receptor tyrosine kinases (rtk), neurofibromin-1 (nf-1), and kirsten rat sarcoma viral oncogene homolog (kras) mutation-driven cancers .
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound might interfere with the function of shp2, thereby affecting the signaling pathways mediated by rtk, nf-1, and kras .
Biochemical Pathways
Given its potential interaction with shp2, it might influence the downstream effects of rtk, nf-1, and kras signaling pathways .
Result of Action
Based on its potential targets, it can be inferred that this compound might have an impact on cancer cells driven by rtk, nf-1, and kras mutations .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the vanin-1 enzyme, which is crucial in metabolism and inflammation . Additionally, it acts as an FGFR4 inhibitor, which is relevant in the treatment of hepatocellular carcinoma . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an FGFR4 inhibitor suggests that it can modulate cell proliferation and differentiation pathways . Furthermore, its interaction with the vanin-1 enzyme indicates potential effects on oxidative stress and inflammatory responses within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as vanin-1 by binding to their active sites, thereby preventing their normal function . This inhibition can lead to downstream effects on metabolic pathways and cellular responses. Additionally, its role as an FGFR4 inhibitor involves binding to the receptor and blocking its signaling, which can affect cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of target enzymes and receptors, resulting in cumulative effects on cellular processes . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of the compound could lead to excessive inhibition of target enzymes, resulting in metabolic imbalances and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of the vanin-1 enzyme can affect the metabolism of pantetheine, a key intermediate in coenzyme A biosynthesis . This interaction can lead to changes in metabolic pathways and influence cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to target organelles where it exerts its effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria could affect its interactions with enzymes and other biomolecules within these organelles . This localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
2-chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-10(13)11(15)14-7-6-12(9-14)5-3-4-8-16-12/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRFCPMSPJDHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(C1)CCCCO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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